molecular formula C10H18N4 B13528139 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13528139
M. Wt: 194.28 g/mol
InChI Key: GNIZJTSEOQLUQS-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound includes a cyclopentyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various applications.

Preparation Methods

The synthesis of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction using cyclopentyl halides.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and the conditions used.

Scientific Research Applications

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for cell survival and proliferation. The triazole ring plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other similar compounds such as:

Biological Activity

1-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a compound characterized by its unique structural features, including a cyclopentyl group and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

  • Molecular Formula : C₁₀H₁₈N₄
  • Molecular Weight : 194.28 g/mol
  • Structure : The compound features a triazole ring that is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the triazole moiety. Triazole derivatives are recognized for their diverse pharmacological effects, including:

  • Antifungal Activity : Many triazole compounds exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
  • Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes. For instance, studies indicate that it may inhibit specific demethylases involved in epigenetic regulation, which could have implications in cancer therapy.

The mechanism of action for this compound involves its interaction with biological targets:

  • Binding Affinity : Interaction studies suggest that the compound binds to various proteins and enzymes, potentially modulating their activity.
  • Inhibition Studies : Preliminary data indicate that this compound could inhibit lysine-specific demethylase 1 (LSD1), which plays a critical role in gene regulation and has been implicated in cancer progression.

Case Studies and Research Findings

A review of recent studies highlights several findings related to the biological activity of this compound:

Study ReferenceFindings
The compound demonstrated significant inhibitory activity against LSD1 with an IC50 value indicating potent efficacy.
Related compounds have shown promising results in cytotoxicity assays against human cancer cell lines, suggesting potential therapeutic applications.
Interaction studies revealed that the triazole moiety enhances binding to biological receptors, which may lead to therapeutic effects against specific diseases.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be contrasted with other triazole derivatives:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-triazoleMethyl group on the triazoleKnown for antifungal activity
5-CyclopentyltriazolesSimilar cyclopentyl attachmentPotentially similar biological activities

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C10H18N4/c1-7(11)10-12-9(13-14(10)2)8-5-3-4-6-8/h7-8H,3-6,11H2,1-2H3

InChI Key

GNIZJTSEOQLUQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1C)C2CCCC2)N

Origin of Product

United States

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